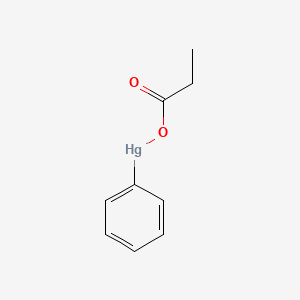

Phenylmercuric propionate

Descripción

Historical Trajectory of Research on Organomercurial Compounds

The study of organomercurial compounds has a rich and complex history, evolving from foundational discoveries in the 19th century to a modern focus shaped by a greater understanding of their environmental and biological implications.

The field of organomercury chemistry dates back to the mid-19th century. In 1850, English chemist Edward Frankland reported the synthesis of the first organomercury(II) compound, dimethylmercury (B1214916), by reacting methyl iodide with mercury metal in sunlight. mdpi.com Frankland later expanded his work on organometallic compounds, including those of mercury, noting their "nauseous taste" without fully realizing their toxicity at the time. libretexts.org A few years later, in 1858, George Buckton synthesized dimethylmercury as a volatile liquid. libretexts.org

A significant advancement in the synthesis of aryl mercury compounds came at the end of the century. In 1898, Otto Dimroth reported the mercuration of benzene (B151609), a reaction involving the direct substitution of a hydrogen atom on an aromatic ring with a mercury-containing group. wikipedia.org This reaction, treating benzene with mercuric acetate (B1210297), became a foundational method for preparing phenylmercury (B1218190) compounds. nih.gov

Following the initial synthetic discoveries, research into phenylmercury compounds was largely driven by their practical applications. Their potent antimicrobial properties led to their widespread use as fungicides in agriculture, preservatives in paints and cosmetic products, and as antiseptics. ontosight.aiontosight.aipsu.edu Phenylmercuric acetate, for instance, became a common starting material for the preparation of many other phenylmercury compounds through double-decomposition reactions. nih.govsoftbeam.net

The research focus began to shift dramatically with the growing awareness of the toxicity and environmental persistence of mercury compounds. ontosight.ai Events like the environmental disaster in Minamata, Japan, although involving methylmercury (B97897), heightened concerns about all organomercurials and their potential for bioaccumulation. libretexts.org Consequently, academic and regulatory interest moved towards understanding the environmental fate, transport, and toxicological profiles of these substances. epa.gov This led to significant restrictions on the use of organomercury compounds, including phenylmercurials, in many applications. ontosight.aiontosight.ai The Minamata Convention on Mercury, an international treaty, aims to reduce mercury pollution by limiting the production and trade of mercury-containing products. ontosight.ai

Phenylmercuric propionate (B1217596) exists within the sub-class of phenylmercury carboxylates. Its synthesis can be achieved through methods such as the direct reaction of phenylmercuric acetate with propionic acid or through a double-decomposition reaction between a phenylmercury salt and a propionate salt. softbeam.net

Academic studies have often grouped phenylmercuric propionate with other phenylmercury carboxylates like the acetate and octanoate (B1194180) for comparative analysis. miljodirektoratet.no For instance, theoretical studies using quantum chemistry calculations have investigated the chemical bonding, structure, and dissociation constants of this group of compounds. miljodirektoratet.no These studies indicated that phenylmercury carboxylates, including the propionate, have nearly identical dissociation constants and UV-spectra, suggesting their fate and rate of photolysis in aqueous environments would be essentially the same. miljodirektoratet.no this compound has been noted for its use as a fungicide and biocide, particularly in materials like plastics and surface coatings. cymitquimica.comwisdomlib.org Its solubility is limited in water but greater in organic solvents, a characteristic that influences its formulation and application. cymitquimica.com

Academic Significance and Research Gaps concerning this compound

The academic significance of this compound is primarily linked to its role as a representative compound within the broader class of organomercurials. It has been a subject in studies focused on the fundamental chemistry, environmental behavior, and biological activity of this group of compounds. miljodirektoratet.nosolubilityofthings.com Research on such compounds has been crucial for understanding the mechanisms of mercury toxicity and for informing the development of safer, alternative substances. solubilityofthings.comsolubilityofthings.com For example, phenylmercuric compounds have been studied in experimental biochemistry to probe certain enzymatic processes. solubilityofthings.com

Despite its inclusion in general studies of phenylmercurials, there is a noticeable lack of recent, in-depth academic research focusing specifically on this compound. Much of the available information is historical or contextual, often listing it as one of several organomercury fungicides. wisdomlib.orgpic.intepa.gov A significant research gap exists in the detailed toxicological characterization of many organomercurials beyond the well-studied methylmercury. nih.gov There is a lack of studies using mechanistic approaches to investigate the specific pathways involved in the potential neurotoxicity of compounds like this compound. nih.gov While theoretical studies have predicted its environmental fate to be similar to other phenylmercury carboxylates, detailed experimental verification under various environmental conditions is not extensively documented. miljodirektoratet.no

Propiedades

IUPAC Name |

phenylmercury(1+);propanoate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H5.C3H6O2.Hg/c1-2-4-6-5-3-1;1-2-3(4)5;/h1-5H;2H2,1H3,(H,4,5);/q;;+1/p-1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OOCYPIXCHKROMD-UHFFFAOYSA-M | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(=O)[O-].C1=CC=C(C=C1)[Hg+] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10HgO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

350.77 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

103-27-5 | |

| Record name | Phenylmercuric propionate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=103-27-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | PHENYLMERCURIC PROPIONATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/IZ2GCQ0S81 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthetic Methodologies and Precursor Chemistry of Phenylmercuric Propionate

Established Synthetic Routes for Phenylmercury (B1218190) Carboxylates

The synthesis of phenylmercury carboxylates, including phenylmercuric propionate (B1217596), generally follows two well-established routes: mercuration reactions and double-decomposition reactions.

Mercuration is a primary method for forming a carbon-mercury bond. In the context of phenylmercury compounds, this typically involves the direct reaction of a mercury salt with an aromatic compound. For instance, electron-rich aromatic compounds like phenol (B47542) can undergo mercuration when treated with mercuric acetate (B1210297) (Hg(O₂CCH₃)₂). wikipedia.org This process is an electrophilic aromatic substitution reaction. libretexts.org The reaction of benzene (B151609) with mercuric acetate in the presence of acetic acid is a known method to produce phenylmercury acetate. google.com This reaction can be catalyzed by strong acids like perchloric acid, sulfuric acid, or nitric acid. libretexts.org The use of Hg(O₂CCF₃)₂ in HO₂CCF₃ has been shown to significantly increase the reaction rate. libretexts.org

The general mechanism involves the formation of a π-complex intermediate, which has been indicated by UV spectroscopy, followed by a σ-complex. libretexts.org While effective, mercuration can sometimes suffer from a lack of selectivity and may lead to the formation of poly-mercurated benzene compounds as impurities. libretexts.orggoogle.com

A specific example of a mercuration reaction to produce phenylmercuric acetate involves refluxing a mixture of mercuric oxide, glacial acetic acid, and benzene. google.com The resulting product can then be purified by precipitation and recrystallization. google.comgoogle.com

Table 1: Examples of Mercuration Reactions for Phenylmercury Compound Synthesis

| Aromatic Substrate | Mercurating Agent | Catalyst/Solvent | Product |

| Benzene | Mercuric Acetate | Acetic Acid | Phenylmercuric Acetate |

| Phenol | Mercuric Acetate | - | p-Hydroxyphenylmercuric Acetate |

| Benzene | Mercuric Trifluoroacetate | Trifluoroacetic Acid | Phenylmercuric Trifluoroacetate |

Double-decomposition, or metathesis, reactions provide an alternative and often cleaner route to various phenylmercury carboxylates. youtube.comlibretexts.org This method typically involves reacting a water-soluble phenylmercury salt, such as phenylmercuric nitrate (B79036), with a sodium salt of the desired carboxylic acid in an aqueous solution. The less soluble phenylmercury carboxylate then precipitates out of the solution.

For the synthesis of phenylmercuric propionate, one could start with a readily available phenylmercury salt and react it with sodium propionate. A patent describes a process for making phenylmercuric nitrate by first synthesizing this compound and then treating it with a light-insensitive inorganic nitrate. google.com This implies that the reverse reaction, the formation of this compound from a phenylmercury salt and a propionate salt, is a feasible double-decomposition reaction.

The general form of this reaction is: C₆H₅HgX + NaOOCR → C₆H₅HgOOCR + NaX

Where X is an anion that forms a soluble sodium salt (e.g., nitrate) and R is the alkyl group of the carboxylate (in this case, an ethyl group for propionate).

Precursors and Starting Materials in this compound Synthesis

The choice of precursors is critical in determining the efficiency and purity of the final product.

Phenylmercuric acetate (PMA) is a pivotal intermediate in the synthesis of many other phenylmercury compounds, including this compound. wikipedia.orgnih.gov Its synthesis from benzene and mercuric acetate is a well-documented process. google.comgoogle.com Once synthesized and purified, PMA can be used in subsequent reactions to generate other phenylmercury salts.

The conversion of phenylmercuric acetate to other phenylmercury compounds can be achieved through double-decomposition reactions. For example, treating phenylmercuric acetate with an appropriate sodium salt in a suitable solvent system can yield the desired phenylmercury carboxylate. A patent for the preparation of phenylmercuric nitrate describes using phenylmercuric acetate as a starting material, which is then converted to the nitrate. google.com This highlights the role of phenylmercuric acetate as a versatile precursor.

Advanced Synthetic Strategies and Yield Optimization in Organomercury Chemistry

Research in organomercury chemistry has explored various strategies to improve reaction yields and purity. For the synthesis of phenylmercuric acetate, for example, using a molar excess of benzene and acetic acid relative to the mercurating agent has been shown to produce better results. google.com Specifically, a 7 to 12-fold molar excess of benzene and a 15 to 20-fold molar excess of acetic acid per mole of mercuric oxide are suggested for optimal yields. google.com

Furthermore, the purification process is crucial for obtaining a high-purity product. Techniques such as distilling off excess reactants, filtering the hot reaction mixture, and precipitating the product by adding it to cold water are employed to isolate the desired compound from byproducts like poly-mercurated species. google.comgoogle.com

While specific advanced synthetic strategies for this compound are not extensively detailed in the provided search results, the principles of yield optimization from related organomercury syntheses can be applied. These include precise control of reaction conditions (temperature, pressure, and reaction time), the use of catalysts, and efficient purification methods. The overarching goal in these advanced strategies is to enhance the selectivity of the reaction, minimize the formation of impurities, and maximize the recovery of the final product.

Molecular Structure, Bonding, and Electronic Properties of Phenylmercuric Propionate: a Theoretical Perspective

Quantum Chemical Investigations of Phenylmercury(II) Carboxylates

Quantum chemistry provides a powerful tool for obtaining a priori information about the electronic structure of a chemical system, which in turn allows for the prediction of its molecular properties. miljodirektoratet.no Theoretical studies on a series of phenylmercury(II) carboxylates, including phenylmercuric propionate (B1217596), have been conducted to understand their chemical bonding and complexation. miljodirektoratet.no These compounds can be described as molecules, complexes, or salts depending on the context. miljodirektoratet.no In aqueous solutions, they can dissociate into phenylmercury (B1218190) cations and carboxylate anions, justifying the term "salt". miljodirektoratet.no However, their measurable vapor pressure at ambient temperatures is a characteristic of covalently bonded molecules. miljodirektoratet.no For the purpose of these theoretical discussions, they are generally referred to as complexes. miljodirektoratet.no

Computational Methodologies for Electronic Structure Elucidation (e.g., MPW3LYP/GST97, TDDFT)

To investigate the structure and bonding of phenylmercury carboxylates, quantum chemical calculations have been performed using the Gaussian 09 suite of programs. miljodirektoratet.no Geometry optimizations and harmonic vibration frequencies were calculated using the hybrid GGA functional MPW3LYP. miljodirektoratet.no For hydrogen, carbon, and oxygen, the 6-311++G(d,p) basis sets were used, while the Stuttgart 1997 effective core potential basis set was employed for mercury; this combination is referred to as GST97. miljodirektoratet.no The MPW3LYP/GST97 level of theory has been shown to provide reliable thermochemistry data for various organomercury compounds. miljodirektoratet.no

To understand the photolytic activity of these compounds, the vertical excitation energies for the first three excited singlet and triplet states were calculated using the Time-Dependent Density Functional Theory (TDDFT) method at the same level as the optimization. miljodirektoratet.no

Analysis of Chemical Bonding and Charge Distribution (e.g., Natural Bond Orbital Analysis)

Natural Bond Orbital (NBO) analysis is a computational method used to study the localized bonding in a molecule, providing insights into Lewis structures, lone pairs, and bonds. uni-muenchen.de This method was employed to analyze the nature of the bonding between mercury, carbon, and oxygen in phenylmercury carboxylates. miljodirektoratet.no

The NBO analysis revealed that the mercury atom in all the studied carboxylates, including phenylmercuric propionate (φ-Hg-OPr), has a net positive charge of approximately +1.1. miljodirektoratet.no The negatively charged atoms, carbon, and the two oxygen atoms of the carboxylate group, have charges close to -0.42 for C, -0.79 for the single-bonded oxygen O(–C), and -0.68 for the double-bonded oxygen O(=C). miljodirektoratet.no This charge distribution suggests that phenylmercury carboxylates are ionic complexes with little variation in ionic character across the series from acetate (B1210297) to larger carboxylates. miljodirektoratet.no

| Compound | Hg | C (phenyl) | O(–C) | O(=C) |

|---|---|---|---|---|

| φ-Hg-OAc | 1.107 | -0.415 | -0.793 | -0.679 |

| φ-Hg-OPr | 1.104 | -0.415 | -0.793 | -0.682 |

| φ-Hg-OMPr | 1.103 | -0.415 | -0.795 | -0.683 |

| φ-Hg-OBu | 1.104 | -0.415 | -0.792 | -0.652 |

| φ-Hg-OMBu | 1.104 | -0.416 | -0.795 | -0.684 |

| φ-Hg-OEBu | 1.106 | -0.416 | -0.788 | -0.684 |

| φ-Hg-OEtH | 1.102 | -0.416 | -0.790 | -0.691 |

| φ-Hg-OOc | 1.106 | -0.416 | -0.794 | -0.681 |

| φ-Hg-OnDc | 1.105 | -0.415 | -0.792 | -0.682 |

Conformational Analysis and Geometrical Parameters (e.g., C-Hg-O Angles, Bond Lengths)

Conformational analysis of phenylmercury carboxylates was performed to determine their equilibrium structures. miljodirektoratet.no The key geometrical parameters, including the C-Hg-O angle and the Hg-O and Hg-C bond lengths, show little variation across the series of compounds studied. miljodirektoratet.no For all the phenylmercury compounds, the C–Hg–O angles are approximately 174°. miljodirektoratet.no In the case of phenylmercuric acetate, the C-Hg bond length is 2.107 Å and the Hg–O bond length is about 2.15 Å. miljodirektoratet.no These findings suggest a consistent and predictable geometry for this class of compounds.

| Compound | C-Hg-O Angle (°) | Hg-C Bond Length (Å) | Hg-O Bond Length (Å) |

|---|---|---|---|

| φ-Hg-OAc | ~174 | 2.107 | ~2.15 |

| Other Phenylmercury Carboxylates | ~174 | Show little variation within the series |

Theoretical Predictions of Spectroscopic Characteristics

Quantum chemical calculations also allow for the estimation and interpretation of spectroscopic properties, providing valuable data that can be compared with experimental results.

UV-Absorption Spectra Estimation and Interpretation

Theoretical calculations indicate that the UV-absorption spectra of phenylmercury(II) carboxylates, including the propionate, are very similar. miljodirektoratet.no The absorption is attributed to a spin-forbidden S0 → T transition of the phenyl group, which becomes active due to the heavy atom (Hg) spin-orbit coupling. miljodirektoratet.no Calculations show that the position and strength of the UV absorption are essentially the same for all phenylmercury carboxylates. miljodirektoratet.no TDDFT calculations predict that the first singlet excited state will occur around 243 nm. miljodirektoratet.no This is consistent with the observation that these compounds absorb in the actinic region above 290 nm. miljodirektoratet.no

Infrared Spectroscopic Insights into Carboxylate Bonding

Infrared (IR) spectroscopy is a powerful technique for studying the bonding within the carboxylate group. princeton.edu The stretching vibrations of the carboxylate anion (COO-) are particularly sensitive to their structural environment. princeton.edu In a deprotonated carboxylate, the two C-O bonds are equivalent, leading to symmetric (νs) and asymmetric (νas) stretching modes. princeton.edu

A comparison of the CO-stretching modes in the infrared spectra of phenylmercury acetate, potassium acetate (an ionic salt), and methyl acetate (a covalent compound) clearly indicates that phenylmercury acetate behaves as an ionic complex. miljodirektoratet.no The asymmetric stretching frequencies for aqueous carboxylates typically appear between 1540 and 1650 cm⁻¹, while the symmetric stretches are found between 1300 and 1420 cm⁻¹. princeton.edu For propionate adsorbed on α-Al2O3, the asymmetric stretching peak (νas(COO)) is observed to red-shift by approximately 15 cm⁻¹ for each additional CH2 unit compared to formate, reaching a minimum at 1566 cm⁻¹. copernicus.org This information is crucial for interpreting the IR spectra of this compound and understanding the nature of its carboxylate bonding.

Dissociation Constants and Complexation Behavior in Aqueous Media: A Theoretical Approach

The behavior of this compound in aqueous environments is largely governed by its dissociation and the subsequent interactions of the resulting ions.

Equilibrium and Dissociation Dynamics of Phenylmercury(II) Carboxylates

In an aqueous solution, this compound can dissociate into the phenylmercury(II) cation (C6H5Hg+) and the propionate anion (CH3CH2COO-). miljodirektoratet.no This equilibrium is a critical factor in determining the compound's environmental fate and biological interactions. miljodirektoratet.no Theoretical studies indicate that the dissociation equilibrium for phenylmercury carboxylates tends to favor the undissociated complex in the aqueous phase. miljodirektoratet.no However, subsequent reactions of the dissociated ions can drive the equilibrium towards further dissociation. miljodirektoratet.no

Quantum chemistry calculations have been used to estimate the dissociation constants for a series of phenylmercury(II) carboxylates. miljodirektoratet.no The results suggest that compounds like phenylmercuric acetate, propionate, 2-ethylhexanoate, octanoate (B1194180), and neodecanoate have very similar dissociation constants. miljodirektoratet.no This implies that their behavior and fate in aqueous environments will be largely comparable. miljodirektoratet.no The dissociation constant for this compound is noted to be similar to that of phenylmercuric acetate. enfo.hu

Modeling Ligand Interactions with the Phenylmercury(II) Cation

The phenylmercury(II) cation (C6H5Hg+) is a soft Lewis acid and readily forms complexes with various ligands present in natural and biological systems. miljodirektoratet.noresearchgate.net Understanding these interactions is crucial for predicting the transport, bioavailability, and toxicity of phenylmercury compounds.

Computational modeling, particularly using density functional theory (DFT), has been employed to study the coordination geometries of phenylmercury(II) with different ligands. researchgate.net These studies help in understanding the nature of the bonds formed and the stability of the resulting complexes. The phenylmercury(II) cation can interact with ligands containing donor atoms such as sulfur, nitrogen, and oxygen. researchgate.netresearchgate.net

For instance, studies on the interaction of the methylmercury (B97897) cation (CH3Hg+), a related organomercurial, with sulfur-containing ligands like 2-mercaptopropanoic acid and L-cysteine have been conducted to understand the equilibria and stability of the formed complexes. researchgate.net Similar principles apply to the phenylmercury(II) cation. The strength of the interaction and the stability of the complex depend on the nature of the ligand and the coordination environment. researchgate.net The formation of stable complexes with biological ligands is a key aspect of the mechanism of action and toxicity of organomercury compounds.

Environmental Fate and Transformation Dynamics of Phenylmercuric Propionate

Degradation Pathways in Aquatic and Terrestrial Environments

Once introduced into the environment, phenylmercuric propionate (B1217596) undergoes several degradation processes that influence its persistence and the nature of its byproducts. europa.eusgs.com These pathways are largely dictated by environmental conditions, including sunlight exposure and microbial activity. enfo.huepa.gov

Photodegradation Mechanisms in Upper Water Layers

In the upper layers of aquatic environments, sunlight plays a significant role in the transformation of phenylmercuric compounds. The primary photochemical reaction is the cleavage of the phenyl-mercury bond. enfo.hu For the related compound phenylmercury (B1218190) acetate (B1210297), direct photolysis in water when exposed to sunlight has an experimental half-life of 16 hours. enfo.hu This process leads to the formation of a phenyl radical and a mercury-carboxylate radical. enfo.hu It is anticipated that phenylmercuric propionate behaves similarly due to the common phenylmercury cation and the initial dissociation into phenylmercury and a carboxylate. enfo.hu

Biotransformation Processes and Products

The biotransformation of this compound involves the breakdown of the compound by living organisms, primarily microorganisms. enfo.huepa.gov A key transformation product in aquatic environments is methylmercury (B97897), a highly bioaccumulative and toxic substance. europa.eusgs.com The formation of methylmercury from phenylmercury compounds is a significant concern due to its potential to biomagnify in food chains. europa.eu The initial degradation in the environment is believed to involve either dissociation into the phenylmercury cation and propionate or the cleavage of the phenyl-mercury bond. enfo.hu

Role of Microbial Systems in Degradation and Methylation

Microbial communities are central to both the degradation and methylation of phenylmercuric compounds. enfo.huepa.gov In aquatic sediments, anaerobic microorganisms are primarily responsible for the methylation of mercury. enfo.hunih.gov This process is favored under anaerobic conditions. enfo.hu The methylation activity is generally much lower in the water column compared to the sediments. enfo.hu

Conversely, microorganisms also mediate the demethylation of methylmercury, which can occur through both oxidative and reductive pathways. researchgate.net Some bacteria possess genes that encode for enzymes like organomercurial lyase (MerB) and mercuric reductase (MerA), which are involved in the degradation of methylmercury to less toxic elemental mercury. researchgate.net The balance between microbial methylation and demethylation processes ultimately determines the net production of methylmercury in an ecosystem. researchgate.netpic.int

Speciation Changes and Mobility in Environmental Compartments

The chemical form, or speciation, of mercury derived from this compound is critical to its mobility and bioavailability in the environment. ontosight.aienfo.hunih.govwisdomlib.org The transformation of the parent compound leads to various mercury species with different environmental behaviors.

Conversion to Inorganic Mercury Species

Phenylmercuric compounds can be degraded to various inorganic mercury compounds. enfo.hu Organic mercury compounds like phenylmercuric acetate can be converted to inorganic divalent mercury (mercury (II) ions). industrialchemicals.gov.au This conversion is a key step in the environmental fate of these compounds, as inorganic mercury can then participate in further transformation processes, including methylation. enfo.huepa.gov

Sorption and Binding to Soil and Organic Matter

The environmental mobility and bioavailability of this compound are significantly influenced by its sorption and binding to soil particles and organic matter. The process of mercury adsorption is intricately linked to the specific characteristics of the soil it encounters. epa.gov Key factors governing this phenomenon include the composition of the soil, the solubility of the mercury compound, and the soil's pH. epa.gov

The organic content and the nature of colloidal soil particles—whether they are rich in organic matter, clay, or sand—play a crucial role in the adsorption process. epa.govnih.gov Research indicates that the solid-state organic fraction of soil is the primary factor governing the sorption of many organic pesticides, with the clay mineral content also making a significant contribution. nih.gov For organomercurials, a high content of organic matter in the soil tends to decrease the uptake of mercury by plants, suggesting strong binding to the organic fraction. nih.gov In general, soil organic matter (SOM) is a major determinant in the fate and transformation of organic chemicals due to its structural diversity, which affects the retention of contaminants. mdpi.com

The chemical nature of this compound itself, being an organometallic salt, influences its interaction with soil. In aqueous solutions, phenylmercury compounds can dissociate into phenylmercury cations (C₆H₅Hg⁺) and the corresponding anion. miljodirektoratet.no This cationic nature facilitates strong binding to negatively charged sites on clay minerals and humic substances within the soil. The binding mechanisms can involve cation exchange and complexation with functional groups present in soil organic matter, such as carboxyl and phenolic groups. researchgate.netresearchgate.net The strength of this binding affects the compound's persistence and its availability for transport and transformation.

Table 1: Factors Influencing this compound Sorption in Soil

Comparative Environmental Persistence and Transformation of this compound versus Other Organomercurials

Phenylmercury compounds, including this compound, are known to degrade in the environment. europa.eusgs.com Their persistence is a function of the stability of the carbon-mercury bond and their susceptibility to various degradation processes.

Kinetic Studies of Degradation Rates in Environmental Matrices

Kinetic studies provide insight into the rate at which this compound and related compounds transform in the environment. A primary degradation pathway for phenylmercurials is photodegradation. Dissolved phenylmercuric salts undergo photochemical decomposition in the presence of sunlight, leading to the cleavage of the carbon-mercury bond. epa.gov

Photodegradation: Laboratory studies have determined that dissolved phenylmercuric salts have a pH-independent disappearance quantum yield of 0.24. epa.gov This results in a calculated minimum photochemical half-life of approximately 17 hours in sunlight, indicating that photodecomposition can be an environmentally significant degradation process under certain conditions. epa.gov

Atmospheric Degradation: In the atmosphere, phenylmercury carboxylates are subject to photo-oxidation reactions. miljodirektoratet.no Direct photolysis by solar radiation is considered the dominant daytime sink, while reactions with nitrate (B79036) radicals (NO₃) are equally important during nighttime. miljodirektoratet.no The estimated atmospheric lifetime for phenylmercury carboxylates is approximately one day. miljodirektoratet.no

Chemical Degradation: The protodemercuration, or displacement of the mercury group by a hydrogen ion, is another degradation pathway. Kinetic studies of phenylmercuric chloride, a closely related compound, show that the reaction with aqueous acid is first-order with respect to both the organomercurial and the hydrogen ion concentration. researchgate.net This suggests that acidic conditions can facilitate the breakdown of the phenyl-mercury bond.

Table 2: Degradation Kinetics of Phenylmercurials

Influence of Environmental Factors on Transformation Processes (e.g., Moisture, Anaerobic Conditions)

Several environmental factors significantly influence the rate and pathway of this compound transformation.

Moisture: The presence of water is critical for hydrolysis and facilitates the mobility of mercury compounds in soil. For organomercury compounds in general, increasing soil moisture has been observed to decrease the amount of escaping mercury vapor, suggesting retention in the aqueous phase or enhanced interaction with soil particles. pic.int

Anaerobic Conditions: Anoxic environments, such as those found in sediments, wetlands, and coastal marshes, are prime locations for the microbial methylation of mercury. rsc.orgresearchgate.net Under these conditions, anaerobic bacteria, particularly sulfate-reducing and iron-reducing bacteria, can transform inorganic mercury, a degradation product of phenylmercurials, into the highly toxic and bioaccumulative methylmercury. rsc.org

pH: The pH of the environment affects both chemical and biological transformation processes. Acidic conditions can enhance the bioavailability of mercury for methylation by bacteria and can also directly promote the chemical breakdown of the phenyl-mercury bond through protodemercuration. researchgate.netrsc.org

Sulfide (B99878): In anoxic systems, sulfide produced by sulfate-reducing bacteria plays a complex role. While high sulfide levels can precipitate inorganic mercury as insoluble HgS, moderate concentrations can form dissolved, neutral mercury-sulfur complexes that are bioavailable for methylation. rsc.org

Biogeochemical Cycling Implications of this compound Degradation Products

The life cycle of phenylmercury compounds leads to a notable release of mercury into the environment. sgs.com The degradation process initially involves the cleavage of the phenyl-mercury bond, which can occur through photolysis or other chemical reactions, forming inorganic mercury (Hg(II)) and benzene (B151609) derivatives. miljodirektoratet.noepa.gov This inorganic mercury then enters the complex environmental mercury cycle. enfo.hu

A critical step in this cycle is the microbial conversion of inorganic mercury to methylmercury (CH₃Hg⁺). europa.eusgs.com This process occurs predominantly in anoxic aquatic environments like sediments. rsc.orgresearchgate.net Methylmercury is a potent neurotoxin that is significantly more toxic and more readily bioaccumulated by aquatic organisms than inorganic mercury. epa.govpnas.org It biomagnifies through the food web, reaching its highest concentrations in predatory fish, which can then be consumed by humans. rsc.orgresearchgate.net

The formation of methylmercury from the degradation of phenylmercury compounds means that these substances must be treated like persistent, bioaccumulative, and toxic (PBT) substances regarding emission and exposure control. europa.eu The interconversion of mercury species allows for long-range transport, making the pollution a global concern. europa.eumit.edu Ultimately, the mercury released from compounds like this compound circulates between air, water, soil, and biota, with the only true long-term sink being burial in deep ocean and soil sediments. ontosight.aiusu.edu

Table 3: Key Compounds in the Article

Mechanisms of Action in Biological Systems Non Human Model Systems and Environmental Microorganisms

Antimicrobial Mechanisms of Phenylmercuric Propionate (B1217596)

Phenylmercuric propionate is an organomercurial compound recognized for its potent antimicrobial properties against a wide array of fungi and bacteria. ontosight.ai Its use, however, has been largely curtailed due to significant health and environmental risks associated with its mercury content. ontosight.ai

Fungistatic and Mildewcidal Activities in Industrial Applications (e.g., Paints, Textiles)

Historically, this compound was utilized as a fungicide and mildewcide in various industrial products to prevent microbial deterioration.

Paints: In paint formulations, this compound served as a preservative to control fungal growth. epa.gov It was often used in exterior latex paints for mildew control at concentrations ranging from approximately 1.5 to 4.0 pounds per 100 gallons. epa.gov Studies have shown that organomercurial compounds, including this compound, are generally effective at lower dosages and against a broader spectrum of fungi compared to many substitute materials. epa.gov

Textiles: For the preservation of textiles, particularly outdoor fabrics, organomercurials like phenylmercuric oleate, a related compound, were applied to prevent fungal decay. epa.gov While specific data for this compound in textiles is limited in the provided results, the general use of phenylmercury (B1218190) compounds in this application suggests its potential role. epa.gov

Adhesives and Cements: Phenylmercuric acetate (B1210297), a closely related compound, was used in adhesives and cements for both product preservation and mildew control after application. epa.gov This indicates a broader application of phenylmercury compounds as biocides in building materials.

The following table summarizes the industrial applications and typical concentrations of phenylmercuric compounds.

| Application | Compound | Purpose | Typical Concentration |

| Paints | This compound | Mildew Control | 1.5 to 4.0 lbs/100 gal |

| Adhesives | Phenylmercuric Acetate | Product Preservation | 45 to 250 ppm |

| Adhesives | Phenylmercuric Acetate | Mildew Control | 3500 to 15,000 ppm |

| Outdoor Fabrics | Phenylmercuric Oleate | Fungistatic | 500 to 5000 ppm |

Interactions with Cellular Components of Microorganisms

The antimicrobial action of this compound stems from its ability to interact with and disrupt essential cellular components in microorganisms. As lipophilic cations, organomercurials can become concentrated inside microbial cells. researchgate.net The primary mechanism involves the high affinity of mercury for sulfhydryl (-SH) groups present in amino acids like cysteine, which are crucial components of many proteins and enzymes. researchgate.netosti.gov

The interaction with these thiol groups can lead to:

Protein Denaturation: By binding to sulfhydryl groups, this compound can alter the three-dimensional structure of proteins, rendering them non-functional. osti.gov

Membrane Damage: Organomercurials are known to induce membrane-associated oxidative stress, which can enhance lipid peroxidation and the intracellular generation of reactive oxygen species (ROS). core.ac.uk This can lead to increased membrane permeability and leakage of essential cellular contents. nih.govmdpi.com

DNA Damage: Organic mercury compounds have the potential to react with DNA, causing irreversible damage. researchgate.net

Enzyme Inhibition by Mercury and Organomercury Compounds in Microorganisms

A key aspect of the antimicrobial activity of organomercurials is their ability to inhibit a wide range of enzymes. osti.gov This inhibition is often non-specific, as mercury can react with thiol groups in numerous enzymes. osti.gov

For instance, organomercury compounds and inorganic mercury ions have been shown to inhibit the relaxation activity of type IA bacterial topoisomerases that contain Zn(II)-binding cysteines. nih.gov This inhibition can lead to the accumulation of DNA cleavage products, ultimately disrupting DNA replication and repair. nih.gov

Comparative Studies of Biological Activity with other Organomercurials

The biological activity of organomercurial compounds can vary depending on their chemical structure.

Structure-Activity Relationships of Phenylmercury Carboxylates

Quantum chemistry calculations suggest that various phenylmercury(II) carboxylates, including acetate, propionate, 2-ethylhexanoate, octanoate (B1194180), and neodecanoate, exhibit similar dissociation constants and UV-absorption spectra. miljodirektoratet.no This indicates that the aqueous phase fate and the rate of photolysis for these compounds are likely to be comparable. miljodirektoratet.no The bond lengths between mercury and carbon (Hg-C) and mercury and oxygen (Hg-O) show little variation across this series of compounds. miljodirektoratet.no However, there is a slight shortening of the Hg-O bond in longer-chain carboxylates, which may suggest a stronger interaction between the mercury and the carboxylate group due to increased electron donation. miljodirektoratet.no

The following table displays key bond lengths and angles for phenylmercury acetate, providing an example of the typical structure for phenylmercury carboxylates.

| Compound | Hg-C Bond Length (Å) | Hg-O Bond Length (Å) | C-Hg-O Angle (°) |

| Phenylmercury Acetate | 2.107 | ~2.15 | ~174 |

Microbial Detoxification and Resistance Mechanisms to Organomercurials

Microorganisms have evolved sophisticated mechanisms to resist the toxic effects of organomercurials. nih.gov The most well-characterized resistance is conferred by the mer operon, a cluster of genes that encode proteins for the detoxification of mercury compounds. researchgate.netoup.com

The mer operon facilitates a two-step detoxification process:

Cleavage of the Carbon-Mercury Bond: The enzyme organomercurial lyase, encoded by the merB gene, catalyzes the cleavage of the C-Hg bond in organomercurials like this compound. nih.govresearchgate.net This reaction converts the organic mercury into a less toxic inorganic mercury ion (Hg²⁺) and a hydrocarbon. researchgate.netresearchgate.net

Reduction of Inorganic Mercury: The resulting Hg²⁺ is then reduced to the volatile and relatively inert elemental mercury (Hg⁰) by the enzyme mercuric reductase, which is encoded by the merA gene. researchgate.netoup.com

This detoxification system often includes transport proteins, such as MerP and MerT, which are responsible for binding and transporting mercury ions across the cell membrane to the detoxification enzymes in the cytoplasm. oup.comnih.gov The entire process is regulated by the MerR protein, which senses the presence of mercury and controls the expression of the mer operon genes. oup.comnih.gov

The following table lists the key proteins of the mer operon and their functions.

| Protein | Gene | Function |

| MerR | merR | Regulates the expression of the mer operon. nih.gov |

| MerP | merP | Periplasmic protein that binds mercury. oup.com |

| MerT | merT | Transports mercury across the inner membrane. nih.gov |

| MerA | merA | Reduces Hg(II) to elemental Hg(0). oup.com |

| MerB | merB | Cleaves the carbon-mercury bond in organomercurials. nih.gov |

Decomposition into Metallic Mercury and Organic Byproducts by Microorganisms

The biodegradation of this compound by various microorganisms is a crucial process in the environmental detoxification of this organomercurial compound. This process is primarily carried out by mercury-resistant bacteria, which possess specific enzymatic machinery to break down the compound into less toxic, volatile elemental mercury and organic byproducts. nih.govdiva-portal.org This detoxification mechanism is encoded by the mer operon, a set of genes that confer resistance to both inorganic and organic mercury compounds. openbiotechnologyjournal.commdpi.com

The central mechanism involves a two-step enzymatic process. First, the enzyme organomercurial lyase (MerB) catalyzes the cleavage of the carbon-mercury (C-Hg) bond in this compound. jseb.jpuniprot.org This protonolysis reaction results in the formation of a mercury ion (Hg²⁺) and the corresponding organic moiety, which in the case of this compound, is propionate and a benzene (B151609) ring. nih.gov

Following the cleavage of the C-Hg bond, the resulting toxic Hg²⁺ ion is then reduced to the much less toxic and volatile elemental mercury (Hg⁰) by the enzyme mercuric reductase (MerA). wikipedia.orgresearchgate.net This enzyme is a flavoprotein that utilizes NADPH as a source of electrons for the reduction. openbiotechnologyjournal.com The elemental mercury can then diffuse out of the bacterial cell and volatilize into the atmosphere. openbiotechnologyjournal.comwikipedia.org

Several bacterial genera have been identified with the capability to degrade phenylmercury compounds, including Pseudomonas, Escherichia, Bacillus, Arthrobacter, Enterobacter, Flavobacterium, and Vibrio. nih.govjseb.jp For instance, research on Pseudomonas strain K-62, which exhibits high resistance to phenylmercury, has provided significant insights into the genetic basis of this detoxification. nih.gov While the core degradation pathway involving MerB and MerA is common, some bacteria may possess additional genes, such as merG, which can be involved in the transport and permeability of phenylmercury compounds across the cell membrane. openbiotechnologyjournal.comnih.gov

The organic byproduct of this compound degradation is propionate. Many bacteria can utilize propionate as a carbon and energy source through various metabolic pathways. mdpi.com Propionate is typically converted to propionyl-CoA, which can then enter central metabolic pathways such as the Krebs cycle or be used in the synthesis of fatty acids. mdpi.com

Phenyl-Hg-O-CO-C₂H₅ + 2H⁺ + 2e⁻ → Hg⁰ + C₆H₆ + CH₃CH₂COOH

This microbial transformation is a key component of the biogeochemical cycling of mercury in the environment, converting a highly toxic organomercurial compound into its elemental form and a readily metabolizable organic acid.

| Enzyme / Protein | Gene | Function in this compound Decomposition |

| Organomercurial Lyase | merB | Catalyzes the cleavage of the carbon-mercury bond in this compound, producing Hg²⁺ and propionate/benzene. mdpi.comjseb.jpuniprot.org |

| Mercuric Reductase | merA | Reduces the toxic Hg²⁺ ion to volatile, less toxic elemental mercury (Hg⁰). openbiotechnologyjournal.comwikipedia.orgresearchgate.net |

| Periplasmic Mercury-Binding Protein | merP | Binds and transports Hg²⁺ from the periplasm to the MerT protein in the inner membrane. openbiotechnologyjournal.comwikipedia.org |

| Mercury Transport Protein | merT | Transports Hg²⁺ across the cytoplasmic membrane to mercuric reductase in the cytoplasm. openbiotechnologyjournal.comwikipedia.org |

| Phenylmercury Resistance Protein | merG | May be involved in reducing the cellular permeability to phenylmercury, potentially acting as an efflux pump. openbiotechnologyjournal.comnih.gov |

| Regulatory Protein | merR | Regulates the expression of the mer operon genes, inducing transcription in the presence of mercury compounds. openbiotechnologyjournal.commdpi.comasm.org |

| Secondary Regulatory Protein | merD | Downregulates the expression of the mer operon. openbiotechnologyjournal.com |

Ecological Fate and Environmental Dynamics Excluding Specific Toxicological Effects on Biota

Bioconcentration and Bioaccumulation Processes in Environmental Systems

The accumulation of phenylmercuric propionate (B1217596) and its derivatives in living organisms is a key aspect of its environmental behavior. This process is heavily influenced by the compound's chemical form and the specific characteristics of the ecosystem.

Organomercury compounds are recognized for their potential to accumulate in organisms. industrialchemicals.gov.au Due to their lipophilic (fat-soluble) nature, aryl mercury compounds like phenylmercury (B1218190) can be absorbed by organisms and are known to distribute throughout the body, with the highest concentrations often found in the kidneys and liver. industrialchemicals.gov.au

In terrestrial systems, evidence shows that plants can absorb phenylmercury compounds. For instance, apple leaves have been observed to absorb mercury from applied phenylmercuric acetate (B1210297). inchem.org Once in the soil, the mobility and uptake of phenylmercury are influenced by soil composition and the presence of organic matter.

The chemical form, or speciation, of mercury in the environment is a primary determinant of its toxicity and bioavailability. epa.gov Phenylmercuric propionate has limited solubility in water but is soluble in organic solvents. In aquatic systems, compounds like phenylmercuric acetate rapidly dissociate, forming the phenylmercuric cation. nih.gov

The bioavailability of mercury compounds is often linked to their ability to pass through biological membranes. Uncharged, lipophilic complexes are typically the most bioavailable. epa.gov As an organic aryl mercury compound, phenylmercury is lipophilic, which facilitates its ability to cross biological barriers like the blood-brain barrier. industrialchemicals.gov.au The transformation of phenylmercury into other mercury species, such as inorganic mercury, is a critical step in its environmental fate, as these different forms have distinct bioavailabilities and toxicological profiles. industrialchemicals.gov.auepa.gov The greatest contribution to the genotoxicity of mercury and its derivatives is linked to their capacity to generate reactive oxygen species (ROS), suggesting that differential bioavailability among mercury species plays a significant role. mdpi.com

Environmental Transport and Dispersion Mechanisms

Once released, this compound and its degradation products are subject to transport and dispersion through various environmental compartments, including the atmosphere, water, and soil.

The atmospheric transport of mercury is a key mechanism for its global distribution. wikipedia.orgnih.gov However, the volatility of organomercury compounds varies significantly. Aryl mercury compounds, such as phenylmercury, are generally among the least volatile. inchem.org This suggests that long-range atmospheric transport of the intact this compound molecule is likely limited compared to more volatile species like elemental mercury. inchem.orgcarnegiescience.edu

Instead, the primary pathway for the atmospheric dispersion of mercury originating from phenylmercuric compounds involves their degradation. Mercury-resistant bacteria can break down phenylmercuric acetate, releasing elemental mercury vapor and benzene (B151609). nih.govosti.gov This elemental mercury is volatile and can enter the atmosphere, where it is transported globally before being deposited back to terrestrial and aquatic surfaces through wet and dry deposition. wikipedia.orgmit.edu

| Property | Value | Implication for Environmental Fate |

|---|---|---|

| Water Solubility | 4,370 mg/L | Moderate solubility allows for dispersion in aquatic systems, but it also rapidly dissociates. nih.gov |

| Volatility | Low (compared to alkyl mercury compounds) | Limits long-range atmospheric transport of the intact compound. inchem.org |

| Koc (Soil Organic Carbon-Water Partitioning Coefficient) | Estimated as 60 | Suggests relatively high mobility in soil, though adsorption can still occur. nih.gov |

In aquatic ecosystems, this compound's limited water solubility means it may adsorb to sediment and particulate matter. waterquality.gov.au However, the most significant process affecting its fate is biodegradation. Certain mercury-resistant bacteria found in water and sediment can metabolize phenylmercuric compounds. nih.govosti.gov Studies on phenylmercuric acetate show that these bacteria cleave the carbon-mercury bond, producing elemental mercury and benzene. nih.gov This transformation is a critical detoxification mechanism for the bacteria and a key pathway for mobilizing mercury into the atmosphere. nih.govosti.gov

In terrestrial environments, mercury mobility is strongly controlled by organic matter. usgs.gov Phenylmercury compounds can be adsorbed by soil particles, but they are also subject to degradation. The resulting inorganic mercury can bind strongly to soil organic matter, leading to the accumulation of "legacy" mercury in soils, which can be slowly released over decades. usgs.gov This mercury can then be transported from watersheds into streams and other water bodies, primarily bound to dissolved and particulate organic carbon, especially during events like storms or snowmelt. usgs.gov

| Process | Matrix | Key Degradation Products | Significance |

|---|---|---|---|

| Bacterial Biodegradation | Water, Sediment | Elemental Mercury (Hg⁰), Benzene | Primary transformation pathway in aquatic systems; mobilizes mercury into the atmosphere. nih.govosti.gov |

| Metabolism in Biota (e.g., rats) | Tissues | Inorganic Mercury (Hg²⁺), Phenol (B47542), Quinol | Demonstrates breakdown into inorganic forms within organisms, which have different toxicokinetics. nih.gov |

Contribution to the Global Mercury Biogeochemical Cycle

The use and disposal of products containing this compound contribute to the anthropogenic load of mercury in the environment. hsa.ie A report by the European Chemicals Agency (ECHA) noted that the life cycle of five phenylmercury compounds, including the propionate form, contributes to approximately 4% of total European mercury emissions, highlighting their significance as a source. hsa.ie

Once released, these compounds introduce mercury into local ecosystems. Through degradation processes, this mercury is transformed into inorganic and elemental forms. nih.govnih.gov The elemental mercury can volatilize and enter the global atmospheric pool, participating in long-range transport. mit.eduusu.edu This atmospheric mercury is eventually deposited into terrestrial and aquatic environments far from the original source. mit.eduresearchgate.net

Upon deposition, the inorganic mercury becomes part of the complex biogeochemical cycle. wikipedia.org In anoxic environments like sediments and wetlands, it can be converted by microorganisms into the highly toxic and bioaccumulative methylmercury (B97897). waterquality.gov.ausustainability-directory.com This methylmercury then enters and biomagnifies through food webs, posing a risk to wildlife and humans. mit.edusustainability-directory.com Therefore, the use of this compound serves as an entry point for mercury into the global cycle, contributing to the widespread contamination and the formation of its most hazardous organic species. hsa.ieresearchgate.net

Research on Remediation Strategies for Organomercury Contamination in Environmental Matrices

The environmental persistence and toxicity of organomercury compounds, such as this compound, have necessitated the development of effective remediation strategies for contaminated soil and water. Research has explored a variety of approaches, including biological, physicochemical, and thermal methods, to either remove these contaminants or convert them into less harmful forms. These strategies often focus on the broader class of organomercurials due to shared chemical properties and degradation pathways.

Bioremediation

Bioremediation utilizes microorganisms, including bacteria and fungi, that have evolved mechanisms to detoxify mercury compounds. This approach is considered environmentally friendly and can be applied in situ. mdpi.commdpi.com

Bacterial Degradation : Mercury-resistant bacteria have demonstrated the ability to degrade organomercury compounds. nih.gov Studies have shown that certain bacterial strains can break down phenylmercuric acetate, a compound structurally similar to this compound, into elemental mercury vapor and benzene. researchgate.netnih.gov Research on bacteria isolated from mercury-contaminated gold mining sites identified four isolates, including Pseudomonas sp. and Pseudomonas aeruginosa, capable of detoxifying phenyl mercury. nih.gov One Pseudomonas sp. isolate reduced the concentration of the compound in media by 74.99% after 24 hours of incubation. nih.gov The genetic basis for this resistance is often the mer operon, which encodes enzymes that can cleave the carbon-mercury bond in organic mercury compounds (via organomercurial lyase) and reduce ionic mercury (Hg²⁺) to the less toxic and more volatile elemental mercury (Hg⁰) (via mercuric reductase). researchgate.net

Fungal Remediation : The plant symbiotic fungus Metarhizium robertsii has been shown to be effective in remediating mercury-polluted soil and water. nih.gov This fungus can demethylate methylmercury and reduce divalent mercury to volatile elemental mercury. nih.gov This process not only removes mercury from the soil but also reduces its accumulation in plants, promoting plant growth in contaminated environments. nih.gov

Interactive Data Table: Bacterial Remediation of Phenyl Mercury

| Bacterial Isolate | Environmental Matrix | Initial Phenyl Mercury Concentration | Detoxification Efficiency (after 24h) | Reference |

| Pseudomonas sp. (DD) | Laboratory Media | 40 mg L⁻¹ | 74.99% | nih.gov |

| Pseudomonas aeruginosa (BB) | Laboratory Media | 40 mg L⁻¹ | 60.23% | nih.gov |

| Proteus mirabilis (CC) | Laboratory Media | 40 mg L⁻¹ | 47.59% | nih.gov |

| Pseudomonas sp. (AA) | Laboratory Media | 40 mg L⁻¹ | Not specified | nih.gov |

Phytoremediation

Phytoremediation involves the use of plants to clean up contaminated environments. clu-in.orgepa.gov This "Green Revolution" technology is cost-effective and less destructive to ecosystems compared to conventional engineering-based methods. mdpi.comclu-in.org Several phytoremediation processes are relevant for mercury contamination:

Phytoextraction : This process involves the uptake of contaminants by plant roots and their translocation and accumulation in the plant's biomass. mdpi.comclu-in.org

Phytostabilization : This strategy aims to reduce the mobility and bioavailability of contaminants in the soil by immobilizing them within the root zone. mdpi.com

Phytovolatilization : Plants absorb contaminants from the soil, convert them into a volatile form, and release them into the atmosphere. rsc.org Genetically engineered plants expressing bacterial genes like merA (mercuric reductase) and merB (organomercurial lyase) have shown promise. epa.gov These plants can absorb methylmercury and ionic mercury from the soil and release elemental mercury (Hg⁰), which is then dispersed into the large global atmospheric pool. epa.gov

The effectiveness of phytoremediation is highly dependent on the interactions between plants, microorganisms in the rhizosphere, and the specific chemical and physical properties of the soil. clu-in.orgepa.gov

Physicochemical and Thermal Remediation

Physicochemical and thermal methods are often used for heavily contaminated sites and for treating contaminated water.

Adsorption : This is a widely used technique for removing mercury from aqueous solutions. samcotech.comnetsolwater.com Adsorbent materials like activated carbon are used to accumulate mercury on their surface. journalirjpac.commercuryadsorbents.com Modified activated carbon composites, such as polyacrylate-modified carbon (PAMC), have shown high adsorption capacities for mercury, with one study reporting a maximum capacity of 76.3 mg/g. researchgate.net The process is efficient and can reduce mercury concentrations to below 2 µg/L. samcotech.comnetsolwater.com

Chemical Precipitation : This is an economical and relatively simple method for treating mercury in groundwater and wastewater. samcotech.comnetsolwater.com A chemical precipitant is added to the water, which reacts with dissolved mercury to form insoluble solids that can then be physically separated through filtration or clarification. samcotech.com

Membrane Filtration : Techniques like reverse osmosis use semi-permeable membranes to physically separate mercury from water based on size exclusion. netsolwater.com This method is effective but can be prone to clogging and is often used for secondary or tertiary treatment. netsolwater.com

Thermal Desorption : This in situ technology involves heating contaminated soil to high temperatures (up to 600 °C) to vaporize mercury. osti.gov The volatilized mercury is then captured and condensed for safe disposal. This process is effective for various mercury species, including elemental mercury. osti.gov

Chemical Degradation : Research has shown that phenylmercuric compounds can be chemically degraded. For instance, phenylmercuric nitrate (B79036) degrades into mercuric ion and benzene in the presence of disodium (B8443419) edetate during heat sterilization. nih.gov The extent of this degradation is pH-dependent, being complete at pH 5 and 6, 80% at pH 7, and 15% at pH 8 after heating at 121°C for 15 minutes. nih.gov

Interactive Data Table: Overview of Physicochemical Remediation Techniques for Mercury

| Remediation Technique | Target Matrix | Mechanism | Key Advantages | Key Disadvantages | Reference |

| Adsorption | Water | Accumulation of mercury on the surface of an adsorbent material (e.g., activated carbon). | High efficiency, can achieve very low mercury concentrations. samcotech.comjournalirjpac.com | Adsorbent media becomes saturated and requires replacement/regeneration. samcotech.com | samcotech.comnetsolwater.comjournalirjpac.com |

| Chemical Precipitation | Water | Reaction with a precipitant to form insoluble mercury compounds. | Economical and simple to operate. samcotech.comnetsolwater.com | Produces sludge that requires further disposal. | samcotech.comnetsolwater.com |

| Membrane Filtration | Water | Physical separation using a semi-permeable membrane. | Rapid removal of mercury and other contaminants. netsolwater.com | Prone to clogging and fouling; can be costly. netsolwater.com | netsolwater.com |

| Thermal Desorption | Soil | Heating the soil to volatilize mercury for capture. | Effective for various mercury species and soil types. osti.gov | Can be energy-intensive and costly, especially for large sites. osti.gov | osti.gov |

Future Research Directions and Emerging Methodologies

Advanced Computational Chemistry Approaches for Predicting Phenylmercuric Propionate (B1217596) Behavior

Computational chemistry offers a powerful, cost-effective, and safe alternative to traditional laboratory experiments for predicting the behavior and toxicity of compounds like phenylmercuric propionate. These in silico methods are crucial for understanding the molecule's interactions at a subatomic level.

Quantitative Structure-Activity Relationship (QSAR) Models: QSAR models are statistical models that relate the chemical structure of a molecule to its biological activity or toxicity. nih.govnih.gov For this compound, QSAR can be used to predict its toxicological endpoints without the need for extensive animal testing. The development of these models involves compiling toxicity data and using structural and physicochemical descriptors to build predictive algorithms. nih.gov For instance, a model could correlate properties like molecular weight, lipophilicity, and electronic parameters with observed toxicity in specific organisms. researchgate.net While many QSAR models focus on broader classes of chemicals, future work will involve developing specific models for organomercury compounds, enhancing their predictive accuracy for risk assessment. mdpi.com

Molecular Dynamics (MD) Simulations: MD simulations can model the physical movements of atoms and molecules, providing insights into the interactions of this compound with biological macromolecules like proteins and DNA, or its partitioning behavior in different environmental compartments. rsc.org These simulations can help visualize how the compound binds to active sites of enzymes, potentially inhibiting their function, or how it permeates cell membranes. By simulating these interactions over time, researchers can understand the mechanisms of toxicity and bioaccumulation at a molecular level. Open-source codes like MercuryDPM, while primarily for discrete particle simulations, showcase the increasing accessibility of powerful simulation tools. mercurydpm.org

| Computational Approach | Application to this compound | Potential Insights |

| QSAR Models | Predicting toxicity (e.g., LC50) based on molecular structure. | Rapid screening for potential hazards, prioritization for further testing, informing regulatory decisions. nih.govresearchgate.net |

| Molecular Dynamics (MD) | Simulating interactions with biological targets (enzymes, DNA) and environmental matrices (soil, water). | Understanding mechanisms of toxicity, predicting bioaccumulation potential, and environmental fate. rsc.org |

| Quantum Chemical Calculations | Determining electronic structure, bond energies, and reactivity. | Elucidating reaction pathways for degradation and transformation in the environment. |

Novel Bioremediation Techniques for Organomercury Compounds

Bioremediation leverages biological organisms, primarily microbes and plants, to remove or neutralize pollutants from the environment. mdpi.comnih.gov This approach is considered a sustainable and cost-effective alternative to traditional physicochemical methods for treating organomercury contamination. nih.govbohrium.com

Microbial Remediation: A significant breakthrough in this area is the discovery of bacteria possessing the mer operon, a cluster of genes that confer mercury resistance. nih.govmdpi.com These bacteria can enzymatically break the carbon-mercury bond in organic mercury compounds via the enzyme organomercurial lyase (merB), followed by the reduction of ionic mercury (Hg²⁺) to the less toxic and volatile elemental mercury (Hg⁰) by mercuric reductase (merA). nih.govnih.govnih.gov Research has demonstrated the degradation of phenylmercuric acetate (B1210297), a closely related compound, by mercury-resistant bacteria, which produce elemental mercury vapor and benzene (B151609) as byproducts. nih.govasm.orgosti.govnih.govresearchgate.net Future research will focus on isolating and engineering novel microbial strains with enhanced degradation capabilities specifically for this compound and applying them in bioreactors or directly in contaminated sites. A novel approach combines microbial bioremediation with static magnetic fields (SMFs), which has been shown to significantly enhance the remediation efficiency of mercury-contaminated soils by strains like Pseudomonas stutzeri. nih.govresearchgate.net

Phytoremediation: This technique uses plants to clean up contaminated environments. mdpi.commdpi.com While no natural hyperaccumulators for mercury have been identified, research is focused on genetically engineering plants to enhance their remediation capabilities. ishs.orgtandfonline.com By introducing bacterial merA and merB genes into plants, scientists have created transgenic plants capable of taking up methylmercury (B97897), converting it to the less toxic elemental mercury, and releasing it into the atmosphere (phytovolatilization). tandfonline.com Another strategy, phytostabilization, involves using plants to immobilize mercury in the soil, reducing its bioavailability. mdpi.com The combination of plants with beneficial fungi, such as Arbuscular Mycorrhizal Fungi (AMF), has also been shown to significantly enhance mercury uptake and plant tolerance to toxicity. mycostories.com

Biosorption: This process utilizes non-living biomass from organisms like fungi, algae, and bacteria to bind and remove heavy metals from aqueous solutions. nih.gov The cell walls of these organisms contain functional groups like carboxyl and phosphate (B84403) groups that can sequester metal ions. nih.govresearchgate.net Research on the fungus Aspergillus niger has shown its biosorbent can effectively remove both inorganic mercury and methylmercury from water, with carboxyl groups playing a key role in the binding process. researchgate.net Future studies will explore the development of highly efficient and reusable biosorbents tailored for the specific removal of this compound from industrial wastewater.

| Bioremediation Technique | Mechanism | Application for Organomercury | Key Organisms/Systems |

| Microbial Degradation | Enzymatic cleavage of C-Hg bond and reduction of Hg²⁺ to Hg⁰. nih.govnih.gov | Breakdown of organomercury compounds into less toxic forms. | Bacteria with mer operon (Pseudomonas, Escherichia coli). mdpi.com |

| Phytoremediation | Uptake and transformation (phytovolatilization) or immobilization (phytostabilization) of mercury. mdpi.comtandfonline.com | In situ remediation of contaminated soils and sediments. | Genetically engineered plants (Arabidopsis thaliana, Tobacco). tandfonline.com |

| Biosorption | Sequestration of mercury ions onto the surface of biomass. nih.gov | Removal of mercury from contaminated water. | Fungal biomass (Aspergillus niger, Mucor rouxii). nih.govresearchgate.net |

Development of Ultra-Sensitive and Selective Analytical Methods for Environmental Monitoring

Accurate monitoring of this compound in environmental samples like water, soil, and biota is critical for assessing contamination levels and human exposure risks. The development of analytical methods with high sensitivity (low detection limits) and selectivity (the ability to distinguish the target compound from other substances) is a major research focus.

Chromatographic Techniques: High-performance liquid chromatography (HPLC) and gas chromatography (GC) are powerful separation techniques widely used for the speciation of mercury compounds. scispace.comresearchgate.net These methods separate different forms of mercury (e.g., inorganic mercury, methylmercury, phenylmercury) before detection. Coupling these separation techniques with highly sensitive detectors like inductively coupled plasma mass spectrometry (ICP-MS) or atomic fluorescence spectrometry (AFS) allows for the quantification of organomercury compounds at ultra-trace levels. Recent methods use solid-phase microextraction (SPME) to pre-concentrate organomercury compounds from samples before GC analysis, achieving detection limits in the picogram range. und.edu

Electrochemical Sensors: These devices offer the potential for rapid, low-cost, and portable on-site analysis of mercury. researchgate.net Anodic stripping voltammetry (ASV) is a particularly sensitive electrochemical technique for metal detection. mdpi.com Research is focused on developing modified electrodes that enhance selectivity for specific mercury species. wisa.org.za For example, sensors based on the specific interaction between mercury ions and thymine-rich DNA strands immobilized on an electrode surface have shown exquisite selectivity for mercury over other metal ions, with detection limits in the nanomolar range. nih.govnih.gov

Spectroscopic and Other Methods: Cold vapor atomic absorption spectroscopy (CVAAS) and cold vapor atomic fluorescence spectroscopy (CVAFS) are established, highly sensitive techniques for total mercury analysis. spectroscopyonline.comresearchgate.net For speciation, these methods can be coupled with pre-separation steps. nih.gov Direct analysis by thermal decomposition is another approach that simplifies sample preparation. spectroscopyonline.com The development of novel fluorescent molecular sensors and chemodosimeters also promises highly selective and sensitive detection of mercury ions in aqueous solutions. nih.gov

| Analytical Method | Principle | Detection Limit | Advantages |

| GC/HPLC-ICP-MS | Chromatographic separation followed by mass spectrometric detection. | Sub-ng/L (ppt) | High selectivity for different mercury species. scispace.com |

| CV-AFS | Reduction to Hg⁰, pre-concentration, and detection by atomic fluorescence. spectroscopyonline.com | As low as 0.02 ppt. spectroscopyonline.com | Extremely high sensitivity. |

| Electrochemical Sensors | Measures current change upon interaction of mercury with a modified electrode. researchgate.net | Nanomolar (nM) range. nih.gov | Portability, low cost, potential for on-site analysis. mdpi.com |

| SPME-GC | Microextraction and concentration followed by gas chromatography. und.edu | Picogram (pg) range. und.edu | High sensitivity and simplified sample preparation. |

Integrated Multi-Omics Approaches to Understand Microbial Interactions with this compound

Understanding how microorganisms interact with this compound is key to developing effective bioremediation strategies and predicting its environmental fate. Integrated multi-omics approaches, which combine genomics, transcriptomics, proteomics, and metabolomics, provide a holistic view of the microbial response to organomercury exposure.

Genomics and Transcriptomics: The study of an organism's complete set of DNA (genomics) and its expressed RNA transcripts (transcriptomics) can reveal the genetic basis of mercury resistance. The mer operon is the primary genetic determinant for mercury resistance in bacteria. nih.govmdpi.com Genomic surveys have expanded the known taxonomic and ecological distribution of mer genes, identifying them in numerous archaeal and bacterial phyla. nih.gov Transcriptomics can show which genes, including those in the mer operon, are upregulated or downregulated in the presence of this compound, providing insights into the active resistance mechanisms. asm.org

By integrating these "omics" datasets, researchers can construct comprehensive models of microbial-organomercury interactions. This systems-biology approach will be instrumental in identifying key metabolic pathways, discovering novel resistance mechanisms, and optimizing microbial consortia for the efficient bioremediation of sites contaminated with this compound.

Q & A

Q. What are the standard synthesis protocols for phenylmercuric propionate, and what factors influence yield and purity?

this compound is synthesized via condensation of benzene, yellow mercuric oxide, and propionic acid. Reaction conditions (temperature, molar ratios, and catalyst use) critically affect yield and purity. Post-synthesis purification often involves recrystallization from solvents like ethanol. Impurities such as unreacted mercury compounds must be monitored via atomic absorption spectroscopy (AAS) .

Q. Which analytical techniques are most reliable for quantifying this compound in complex matrices?

High-performance liquid chromatography (HPLC) coupled with UV-Vis detection is preferred for quantification in formulations. Mercury-specific techniques like cold-vapor AAS are essential for detecting trace mercury residues. Challenges include low solubility in aqueous media, necessitating solvent optimization (e.g., using Crill No. 6 as a solubilizing agent) .

Q. What are the key physicochemical properties of this compound relevant to experimental design?

Key properties include:

- Melting point: 70°C

- Solubility: Sparingly soluble in water but miscible with organic solvents like propylene glycol.

- Stability: Degrades under strong UV light or in the presence of oxidizing agents (e.g., peroxides). These properties dictate storage conditions (dark, airtight containers) and compatibility with formulation excipients .

Advanced Research Questions

Q. How can researchers resolve contradictions in stability data for this compound-containing formulations?

Stability studies must account for pH (optimal range: 4–5) and excipient interactions. For example, replacing propylene glycol with phenoxetol in formulations reduces precipitation but requires adjusting Crill No. 6 concentrations. Accelerated stability testing under varied temperatures and humidity levels can identify degradation pathways, with gas chromatography-mass spectrometry (GC-MS) used to detect volatile byproducts .

Q. What methodological frameworks (e.g., PICOT, FINER) are suitable for designing toxicity studies on this compound?

Using the PICOT framework:

- P opulation: In vitro cell lines (e.g., HepG2 for hepatotoxicity).

- I ntervention: Dose-dependent exposure (0.1–10 µM).

- C omparison: Benchmarking against phenylmercuric acetate (PMA).

- O utcome: Cytotoxicity (via MTT assay) and mercury bioaccumulation.

- T ime: Acute (24–48 hr) vs. chronic (7-day) exposure. The FINER criteria ensure feasibility, novelty, and ethical compliance (e.g., minimizing animal testing) .

Q. How do mercury speciation and ligand exchange impact the environmental fate of this compound?

Mercury speciation studies using X-ray absorption near-edge structure (XANES) spectroscopy reveal that this compound undergoes ligand exchange in aquatic environments, forming methylmercury in anaerobic conditions. Mitigation strategies include chelation with thiol-containing compounds (e.g., cysteine) and adsorption via activated carbon .

Q. What experimental controls are critical when assessing antimicrobial efficacy of this compound against biofilm-forming pathogens?

Key controls include:

- Positive controls (e.g., PMA at 0.1% w/v).

- Neutralization of residual mercury post-treatment (using sodium thiosulfate).

- Biofilm viability assays (e.g., confocal microscopy with LIVE/DEAD staining). Statistical analysis must account for mercury’s non-specific binding to extracellular polymeric substances (EPS) .

Methodological Considerations

Q. How can researchers address challenges in detecting low-concentration this compound in biological samples?

Pre-concentration techniques like solid-phase extraction (SPE) with C18 cartridges improve detection limits. Inductively coupled plasma-mass spectrometry (ICP-MS) offers high sensitivity (detection limit: 0.1 ppb) but requires validation against matrix-matched standards to avoid ionization interference .

Q. What safety protocols are essential for handling this compound in laboratory settings?

- PPE : Nitrile gloves, lab coats, and fume hoods for aerosol prevention.

- Decontamination : Immediate use of 10% sodium sulfide solution for mercury spills.

- Waste disposal : Segregation into mercury-specific containers for incineration. Regular biomonitoring (urinary mercury levels) is recommended for personnel .